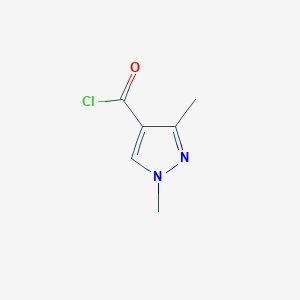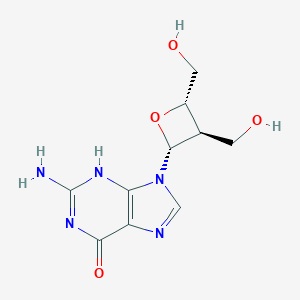
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride (MTPCC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. MTPCC is a colorless liquid that is highly reactive and can be used as a reagent in various chemical reactions. In
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of the carbonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the desired product. The reaction is highly selective and can be used to selectively modify specific functional groups in a molecule.
Effets Biochimiques Et Physiologiques
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with caution and to use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several advantages as a reagent in lab experiments. It is highly reactive and can be used to selectively modify specific functional groups in a molecule. It is also relatively easy to handle and can be stored for an extended period of time. However, 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is also highly toxic and can cause severe irritation to the skin, eyes, and respiratory tract. It is recommended to handle 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with caution and to use appropriate protective equipment.
Orientations Futures
There are several future directions for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in scientific research. One potential application is in the synthesis of novel pyridine derivatives with potential applications in the pharmaceutical industry. Another potential application is in the synthesis of chiral amines, which are important intermediates in the synthesis of various drugs and natural products. Additionally, the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in the selective modification of specific functional groups in a molecule could have potential applications in the development of new materials and catalysts.
Conclusion
In conclusion, 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a highly reactive chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with phosgene in the presence of a catalyst. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of the carbonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several advantages as a reagent in lab experiments, but it is also highly toxic and should be handled with caution. There are several future directions for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in scientific research, including the synthesis of novel pyridine derivatives and chiral amines, and the development of new materials and catalysts.
Méthodes De Synthèse
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with phosgene in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride. The overall reaction can be represented as follows:
1-methyl-1,2,3,6-tetrahydropyridine + phosgene → intermediate → 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride + hydrogen chloride
Applications De Recherche Scientifique
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of pyridine derivatives, which have potential applications in the pharmaceutical industry. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has also been used in the synthesis of chiral amines, which are important intermediates in the synthesis of various drugs and natural products.
Propriétés
Numéro CAS |
116576-81-9 |
|---|---|
Nom du produit |
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride |
Formule moléculaire |
C7H10ClNO |
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3 |
Clé InChI |
SRIVQAUEJOGCPT-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C(=O)Cl |
SMILES canonique |
CN1CCC(=CC1)C(=O)Cl |
Synonymes |
4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)











![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)